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Compound of Interest

Compound Name:
4-Chloroquinoline-2-carboxylic

acid

Cat. No.: B090781 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4-Chloroquinoline-2-carboxylic
Acid

Foreword: The Quinoline Scaffold in Modern
Chemistry
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and

materials science.[1] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic

scaffold is present in numerous natural alkaloids, synthetic drugs, and functional materials.[2]

Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer,

antibacterial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, highly

functionalized derivative: 4-Chloroquinoline-2-carboxylic acid. The strategic placement of an

electrophilic chlorine atom at the C4 position and a nucleophilic/chelating carboxylic acid group

at the C2 position creates a molecule with a unique and versatile reactivity profile, making it a

valuable building block for synthetic chemists and a compelling scaffold for drug discovery

programs.[5]

Core Physicochemical and Structural
Characteristics
Understanding the fundamental properties of 4-Chloroquinoline-2-carboxylic acid (4-CQ-2-

CA) is the first step in harnessing its synthetic potential. These properties dictate its solubility,
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stability, and handling requirements.

Property Value Source(s)

CAS Number 15733-82-1 [6][7][8]

Molecular Formula C₁₀H₆ClNO₂ [5][7][8]

Molecular Weight 207.61 g/mol [5][7][8]

IUPAC Name
4-chloroquinoline-2-carboxylic

acid
[5]

Purity Typically ≥95% [7][8]

Storage

Store at 2–8°C in airtight, light-

resistant containers to prevent

hydrolysis and dechlorination.

[5]

Synthesis Strategies: Regioselective
Functionalization
The synthesis of specifically substituted quinolines like 4-CQ-2-CA requires precise control over

regioselectivity. While classical named reactions like the Pfitzinger or Gould-Jacobs syntheses

are foundational for building the quinoline core, accessing the 2,4-disubstituted pattern often

involves the functionalization of a pre-formed quinoline ring.[5] A key strategy involves

activating the quinoline ring towards nucleophilic attack at the C2 and C4 positions via N-

oxidation.

The diagram below illustrates a plausible synthetic pathway. The initial oxidation of the

quinoline nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to

nucleophilic attack. This activation is a cornerstone of quinoline chemistry, allowing for the

introduction of functional groups that would otherwise be difficult to install.
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Activation Functionalization

Quinoline Quinoline N-oxide

Oxidation
(e.g., m-CPBA) 2-Cyano-4-hydroxyquinoline

Reissert-Kanda Reaction
(e.g., KCN, BzCl) 4-Hydroxyquinoline-

2-carboxylic acid
Hydrolysis 4-Chloroquinoline-

2-carboxylic acid

Chlorination
(e.g., POCl₃)

Click to download full resolution via product page

Caption: Plausible synthetic route to 4-Chloroquinoline-2-carboxylic acid.

Chemical Reactivity: A Tale of Two Functional
Groups
The chemistry of 4-CQ-2-CA is dominated by the interplay between the electrophilic C4

position, activated by the ring nitrogen and the chloro-substituent, and the versatile carboxylic

acid at C2.

Reactivity at the 4-Position: Nucleophilic Aromatic
Substitution (SNAr)
The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic

substitution (SNAr) reactions. This reactivity is the basis for the synthesis of a vast library of

biologically active 4-aminoquinoline derivatives, including the famed antimalarial drug

chloroquine.[3][9]

Causality: The electron-withdrawing effect of the quinoline ring's nitrogen atom polarizes the

C4-Cl bond, making the C4 carbon highly electrophilic and susceptible to attack by

nucleophiles such as primary and secondary amines, thiols, and alkoxides.[3][9][10]

Reactions are often conducted at elevated temperatures, sometimes using microwave

irradiation to shorten reaction times and improve yields.[3]

Reactivity at the 2-Position: The Carboxylic Acid Moiety
The carboxylic acid group at C2 undergoes a range of classical transformations:
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Esterification and Amide Formation: The acid can be converted to esters (e.g., ethyl 4-

chloroquinoline-2-carboxylate) or amides, which can modulate the compound's solubility,

membrane permeability, and biological activity.[6][11]

Metal Chelation: The carboxylate group, in conjunction with the quinoline nitrogen, can act as

a bidentate ligand to chelate metal ions. This property is the rationale behind its investigation

as a potential inhibitor of metalloenzymes.[5]

Bioisosteric Replacement: In drug design, the carboxylic acid is often a liability due to poor

membrane permeability or rapid metabolism.[12] 4-CQ-2-CA serves as a starting point for

replacing the acid with bioisosteres (e.g., tetrazoles) to improve pharmacokinetic properties

while retaining biological function.

The diagram below summarizes the key reactive sites of the molecule.

4-Chloroquinoline-2-carboxylic acid

Nucleophilic Aromatic
Substitution (SNAr)

+ R₂NH 
(at C4)

Esterification

+ R-OH, H⁺ 
(at C2-COOH)

Amide Coupling

+ R₂NH, Coupling Agent 
(at C2-COOH)

Click to download full resolution via product page

Caption: Key reaction pathways for 4-Chloroquinoline-2-carboxylic acid.

Spectral Characterization: The Molecular Fingerprint
Unambiguous identification and purity assessment of 4-CQ-2-CA rely on standard

spectroscopic techniques.
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Technique Expected Observations

¹H NMR

- Aromatic Protons: A series of multiplets in the

aromatic region (approx. 7.5-8.5 ppm).-

Carboxylic Acid Proton: A highly deshielded,

broad singlet near 12 δ, which is concentration

and solvent dependent.[13]

¹³C NMR

- Carbonyl Carbon: Signal in the range of 165-

185 δ.[13]- C4-Cl Carbon: A characteristic

downfield shift to approximately 140–150 ppm

due to the electronegativity of the chlorine atom.

[5]

IR Spectroscopy

- O-H Stretch: A very broad, strong absorption

from 2500-3300 cm⁻¹ due to hydrogen-bonded

dimers.[13][14]- C=O Stretch: An intense band

between 1690-1760 cm⁻¹.[13][14]- C-O Stretch:

A band in the 1210-1320 cm⁻¹ region.[14]

Mass Spectrometry (MS)

- Molecular Ion: A protonated molecular ion

[M+H]⁺ is observed at m/z 208.0, showing a

characteristic isotopic pattern (approx. 3:1 ratio

for M+H and M+2+H) due to the presence of

³⁵Cl and ³⁷Cl.[5]- Fragmentation: Key fragments

typically arise from the loss of the carboxylic

acid group as CO₂ (44 Da) or the COOH radical

(45 Da).[5][15]

Applications in Research and Drug Discovery
4-Chloroquinoline-2-carboxylic acid is not an end product but a versatile starting material for

creating diverse chemical libraries for biological screening.

Antimalarial Drug Development: As a close analog to the core of chloroquine, it is a primary

scaffold for synthesizing new 4-aminoquinolines to combat drug-resistant malaria strains.[16]

Anticancer Research: The quinoline scaffold is found in several kinase inhibitors.

Modifications of 4-CQ-2-CA are explored to develop novel antiproliferative agents.[10]
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Derivatives of quinoline carboxylic acids have also been investigated as histone deacetylase

(HDAC) inhibitors.[17]

Antibacterial Agents: The quinolone core, characterized by a carboxylic acid at a neighboring

position to the nitrogen, is famous for its antibacterial properties (e.g., ciprofloxacin).[18][19]

This makes 4-CQ-2-CA an interesting starting point for novel antibacterial compounds.

Metalloenzyme Inhibitors: The chelating ability of the molecule makes it a candidate for

designing inhibitors of enzymes that rely on metal cofactors for their catalytic activity.[5]

The following workflow illustrates its role in a typical drug discovery pipeline.
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Scaffold Selection
(4-CQ-2-CA)

Combinatorial Library
Synthesis (e.g., SNAr, Amidation)

High-Throughput
Screening (HTS)

Hit Identification

Structure-Activity
Relationship (SAR) Studies

Lead Optimization

Preclinical Candidate

Click to download full resolution via product page

Caption: Role of 4-CQ-2-CA in a drug discovery workflow.

Experimental Protocol: Synthesis of a 4-
Aminoquinoline Derivative
This protocol provides a representative procedure for the nucleophilic aromatic substitution

reaction at the C4 position, a key transformation for this scaffold.
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Objective: To synthesize N-butyl-2-carboxy-quinoline-4-amine from 4-Chloroquinoline-2-
carboxylic acid and butylamine.

Materials:

4-Chloroquinoline-2-carboxylic acid (1.0 eq)

Butylamine (3.0 eq)

N,N-Dimethylformamide (DMF)

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

50 mL round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add 4-
Chloroquinoline-2-carboxylic acid (e.g., 1.0 g, 4.8 mmol).

Solvent and Reagents: Add DMF (20 mL) to dissolve the starting material. Add DIPEA (1.67

mL, 9.6 mmol) followed by butylamine (1.43 mL, 14.4 mmol).

Experimental Rationale: DMF is a polar aprotic solvent suitable for SNAr reactions. DIPEA

is a non-nucleophilic base used to scavenge the HCl generated during the reaction,

driving it to completion. An excess of the nucleophile (butylamine) is used to ensure

complete consumption of the starting material.

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C

using a heating mantle.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1

ethyl acetate/methanol mobile phase. The reaction is typically complete within 6-12 hours.

Self-Validation: The disappearance of the starting material spot and the appearance of a

new, more polar product spot on the TLC plate validates the reaction's progress.

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl

acetate (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

Rationale: The bicarbonate wash removes any unreacted starting acid and acidic

byproducts. The brine wash removes residual water from the organic layer.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or

by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final

product.

Characterization: Confirm the structure of the purified product using NMR, IR, and Mass

Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b090781?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/315379274_Recent_Advances_in_Synthesis_of_Quinoline-4-Carboxylic_Acid_and_their_Biological_Evaluation_A_Review
https://www.mdpi.com/2624-8549/7/3/71
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC
[pmc.ncbi.nlm.nih.gov]

4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone -
PMC [pmc.ncbi.nlm.nih.gov]

5. 4-Chloroquinoline-2-carboxylic Acid|CAS 15733-82-1 [benchchem.com]

6. 4-CHLOROQUINOLINE-2-CARBOXYLIC ACID | 15733-82-1 [chemicalbook.com]

7. synchem.de [synchem.de]

8. 4-Chloroquinoline-2-carboxylic acid | CymitQuimica [cymitquimica.com]

9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl
quinolones - PMC [pmc.ncbi.nlm.nih.gov]

12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres |
Bentham Science [benthamscience.com]

13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

14. orgchemboulder.com [orgchemboulder.com]

15. benchchem.com [benchchem.com]

16. mdpi.com [mdpi.com]

17. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel
Histone Deacetylase Inhibitors [frontiersin.org]

18. 4-Methylquinoline-2-Carboxylic Acid [myskinrecipes.com]

19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [4-Chloroquinoline-2-carboxylic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090781#4-chloroquinoline-2-carboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12023255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12023255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780633/
https://www.benchchem.com/product/b090781
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4844383.htm
https://www.synchem.de/product/4-chloroquinoline-2-carboxylic-acid/
https://cymitquimica.com/products/3D-QAA73382/15733-82-1/4-chloroquinoline-2-carboxylic-acid/
https://public-pages-files-2025.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2025.1553975/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2850272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2850272/
https://benthamscience.com/public/article/117413
https://benthamscience.com/public/article/117413
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Mass_Spectrometry_of_Quinoline_2_carboxylic_Acid.pdf
https://www.mdpi.com/1420-3049/27/3/1003
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.myskinrecipes.com/shop/en/quinoline-carboxylic-acid-derivatives/60034--4-methylquinoline-2-carboxylic-acid.html
https://en.wikipedia.org/wiki/Quinolone_antibiotic
https://www.benchchem.com/product/b090781#4-chloroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b090781#4-chloroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b090781#4-chloroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b090781#4-chloroquinoline-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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